Lafutidine ((±)-2-(furfurylsulfinyl)-N-[4-[4-(piperidinomethyl)-2-pyridyl]oxy-(Z)-2-butenyl] acetamide) [] is a novel histamine H2-receptor antagonist [, ]. In scientific research, lafutidine serves as a valuable tool for investigating the role of histamine H2 receptors in various physiological and pathological processes.
Lafutidine is derived from the class of compounds known as pyridine derivatives. It is classified under histamine H2 receptor antagonists, which are commonly used in clinical practice to manage conditions associated with excessive gastric acid production.
The synthesis of lafutidine has been explored through various methods, with aminolysis being a prominent approach.
Lafutidine's molecular formula is , and its structure can be represented as follows:
The structural configuration allows lafutidine to effectively bind to histamine H2 receptors, inhibiting their action and reducing gastric acid secretion.
Lafutidine undergoes several key reactions during its synthesis:
These reactions are characterized by their efficiency and ability to produce high-purity lafutidine while minimizing byproducts.
Lafutidine exerts its pharmacological effects through competitive inhibition of histamine at H2 receptors located on gastric parietal cells. This inhibition leads to:
This dual action makes lafutidine effective in treating peptic ulcer diseases and gastroesophageal reflux disease.
These properties are crucial for formulating effective pharmaceutical preparations.
Lafutidine is primarily used in clinical settings for:
Research continues into additional applications and formulations that may enhance its therapeutic efficacy or reduce side effects associated with traditional H2 receptor antagonists.
Lafutidine is a small organic molecule with the systematic chemical name 2-[(furan-2-yl)methanesulfinyl]-N-[(2Z)-4-({4-[(piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-yl]acetamide. Its molecular formula is C₂₂H₂₉N₃O₄S, corresponding to a molecular weight of 431.55 g/mol (monoisotopic mass: 431.1879 g/mol) [1] [5]. The compound features a distinctive Z-configuration around its butenyl chain, confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. This configuration facilitates optimal receptor interaction by positioning key pharmacophores.
Structurally, lafutidine integrates three heterocyclic systems:
The molecule is classified as an alkyl aryl ether due to its pyridyloxy-butenyl linkage. Its IUPAC classification places it under N-acyl amines and sulfoxides, with the sulfinyl group (–S(=O)–) acting as a chiral center (though clinically used as a racemate). Lafutidine’s high lipophilicity (logP ≈ 2.59) enables efficient membrane penetration, explaining its rapid absorption kinetics [1] [8].
Table 1: Key Structural Features of Lafutidine
Feature | Description |
---|---|
Molecular Formula | C₂₂H₂₉N₃O₄S |
Molecular Weight | 431.55 g/mol |
Key Functional Groups | Furan, sulfoxide, pyridine, piperidine, alkyl aryl ether, acetamide |
Chiral Centers | Sulfinyl sulfur (stereochemically labile) |
Lipophilicity (logP) | ~2.59 (moderate, supports membrane permeability) |
Hydrogen Bond Acceptors | 5 (carbonyl O, sulfinyl O, pyridine N, furan O, ether O) |
Hydrogen Bond Donors | 1 (amide NH) |
Absorption
Lafutidine demonstrates rapid oral absorption, achieving peak plasma concentrations (Tₘₐₓ) within 1–3 hours post-administration in fasted states [3] [10]. This swift absorption is attributed to its lipophilicity and uncharged tertiary amine groups at intestinal pH. Dose proportionality studies (10–40 mg) confirm linear increases in Cₘₐₓ (peak plasma concentration) and AUC (area under the curve), indicating consistent absorption efficiency across therapeutic doses [10]. Food intake does not significantly alter overall bioavailability (AUC remains unchanged), but delays Tₘₐₓ by ~1 hour due to slowed gastric emptying [10].
Metabolism
Hepatic metabolism primarily involves cytochrome P450 (CYP) isozymes, notably CYP3A4 and CYP2D6, generating inactive metabolites. Lafutidine undergoes three major biotransformations:
Unlike first-generation H₂ antagonists (e.g., cimetidine), lafutidine exhibits minimal CYP inhibition, reducing risks of drug-drug interactions [8].
Excretion
Elimination occurs predominantly via renal excretion (60–70% of dose), with metabolites detectable in urine within 4 hours. A minor fraction (<10%) undergoes fecal excretion. The elimination half-life (t₁/₂) ranges from 1–3 hours, supporting twice-daily dosing regimens without accumulation during repeated administration [3] [10].
Table 2: Pharmacokinetic Parameters of Lafutidine in Humans
Parameter | Fasted State (10 mg) | Fed State (10 mg) | Dose Proportionality (10–40 mg) |
---|---|---|---|
Tₘₐₓ (hours) | 1.5 ± 0.5 | 2.5 ± 0.8* | Linear increase |
Cₘₐₓ (ng/mL) | 150 ± 45 | 140 ± 40 | Linear increase |
AUC (ng·h/mL) | 850 ± 200 | 830 ± 190 | Linear increase |
t₁/₂ (hours) | 2.0 ± 0.6 | 2.1 ± 0.7 | Dose-independent |
Renal Excretion (%) | 65 ± 10 | Not reported | Dose-independent |
*Significantly delayed vs. fasted state (p < 0.05) [3] [10].
Primary Mechanism: Competitive H₂-Receptor Blockade
Lafutidine acts as a competitive antagonist at histamine H₂ receptors on gastric parietal cells. It binds reversibly to the extracellular domain of H₂ receptors, preventing histamine-induced activation of adenylate cyclase. This suppresses cAMP-dependent proton pump (H⁺/K⁺-ATPase) activation, reducing basal and meal-stimulated acid secretion by 70–90% within 1 hour [3] [4]. Pharmacodynamic studies show lafutidine achieves longer daytime acid suppression than equimolar famotidine due to slower receptor dissociation kinetics, despite comparable plasma half-lives [3].
Additional Mechanisms: Beyond H₂ Blockade
Unique among H₂ antagonists, lafutidine exhibits histamine-independent gastroprotective actions:
Table 3: Comparative Acid Inhibition Mechanisms of Lafutidine vs. Conventional H₂ Antagonists
Mechanism | Lafutidine | Famotidine/Cimetidine |
---|---|---|
H₂-Receptor Blockade | Competitive, reversible | Competitive, reversible |
Onset of Action | <1 hour (rapid) | 1–3 hours (slower) |
Daytime Acid Suppression | Enhanced (prolonged) | Moderate |
Mucosal Blood Flow | ↑↑ 25–40% (CGRP/NO-dependent) | Neutral or slight ↓ |
Mucin/Bicarbonate Secretion | ↑↑ (NO-mediated) | No effect |
Sensory Neuron Involvement | Capsaicin-sensitive afferent neuron activation | No involvement |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7